molecular formula C30H37N5 B12222432 5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine

5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine

Cat. No.: B12222432
M. Wt: 467.6 g/mol
InChI Key: ZJWCUQCEZZOVHQ-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, piperazinyl, and phenyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the tert-butyl and phenyl groups via nucleophilic substitution reactions.

    Coupling Reactions: Use of coupling reactions such as Suzuki-Miyaura coupling to introduce the piperazinyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and piperazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: Compounds with similar core structures but different substituents.

    Piperazinyl Derivatives: Compounds containing the piperazinyl group with varying substituents.

    Phenyl Derivatives: Compounds with phenyl groups attached to different core structures.

Uniqueness

5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine is unique due to the combination of its functional groups and the specific arrangement of these groups within the molecule

Properties

Molecular Formula

C30H37N5

Molecular Weight

467.6 g/mol

IUPAC Name

5-tert-butyl-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C30H37N5/c1-21-12-13-25(22(2)18-21)20-33-14-16-34(17-15-33)27-19-26(30(4,5)6)31-29-28(23(3)32-35(27)29)24-10-8-7-9-11-24/h7-13,18-19H,14-17,20H2,1-6H3

InChI Key

ZJWCUQCEZZOVHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C(C)(C)C)C

Origin of Product

United States

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